(5-Butoxybenzofuran-2-yl)boronic acid
Overview
Description
(5-Butoxybenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C12H15BO4 and its molecular weight is 234.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Reporting for Sugar Sensing A study introduced a new water-soluble boronic acid, dibenzofuran-4-boronic acid, demonstrating unique fluorescence changes at three wavelengths upon binding with sugars under near physiological conditions. This showcases boronic acids' utility in developing fluorescent sensors for carbohydrates, potentially including derivatives similar to (5-Butoxybenzofuran-2-yl)boronic acid (Wang, Jin, & Wang, 2005).
Boron Analogues of Carboxylic Acids Research on bulky m-terphenylboronic acid led to the discovery of hydrogen-bonded carbene boronic acid adducts, revealing the potential of boronic acids in mimicking carboxylic acids' functionality and enhancing understanding of boron's chemical behavior (Guo et al., 2019).
Antioxidant Activity 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, a novel antioxidant designed for inhibiting lipid peroxidation, highlights the potential of benzofuran derivatives, including this compound, in medical and biochemical research to understand and combat oxidative stress (Watanabe et al., 2000).
ESIPT Fluorescence Detection of Boronic Acids A method employing excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone for detecting boronic acids demonstrates the unique properties of boronic acids, including this compound, in chemical synthesis and analysis (Aronoff, VanVeller, & Raines, 2013).
Properties
IUPAC Name |
(5-butoxy-1-benzofuran-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-3-6-16-10-4-5-11-9(7-10)8-12(17-11)13(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUYIYFGYYRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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